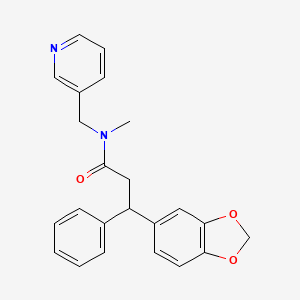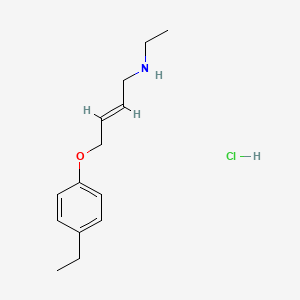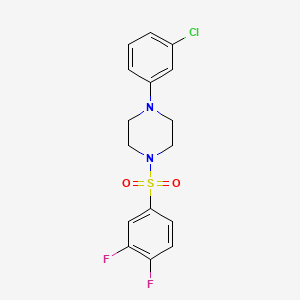![molecular formula C20H15F3N4O3 B6108710 N-(2-METHOXYBENZOYL)-N'-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA](/img/structure/B6108710.png)
N-(2-METHOXYBENZOYL)-N'-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a methoxybenzoyl group, a phenyl group, and a trifluoromethyl-substituted pyrimidinyl group, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.
Coupling with Pyrimidinyl Amine: The 2-methoxybenzoyl chloride is then reacted with 4-phenyl-6-(trifluoromethyl)-2-pyrimidinylamine in the presence of a base such as triethylamine to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzoyl derivative.
Reduction: Formation of 2-methoxybenzyl alcohol derivative.
Substitution: Formation of substituted pyrimidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-2-PYRIMIDINYL]UREA: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
N-(2-HYDROXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA: Contains a hydroxyl group instead of a methoxy group, potentially altering its properties.
Uniqueness
N-(2-METHOXYBENZOYL)-N’-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA is unique due to the presence of the trifluoromethyl group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-methoxy-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c1-30-15-10-6-5-9-13(15)17(28)26-19(29)27-18-24-14(12-7-3-2-4-8-12)11-16(25-18)20(21,22)23/h2-11H,1H3,(H2,24,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHQIYSJDUDMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6108633.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]methanone](/img/structure/B6108638.png)
![4-(2-CHLOROPHENYL)-3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6108652.png)


![2-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6108662.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide](/img/structure/B6108673.png)
![N-[(2,6-difluoro-3-methylphenyl)methyl]-5-[(3-hydroxypiperidin-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6108683.png)
![5-bromo-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6108685.png)
![methyl 4-[3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B6108698.png)

![N-[4-(benzoylamino)phenyl]-4-isobutoxybenzamide](/img/structure/B6108714.png)
![methyl N-({2-[(5-isoquinolinyloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B6108721.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6108722.png)
